molecular formula C20H19ClN2OS B5974432 azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone CAS No. 355384-03-1

azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B5974432
CAS No.: 355384-03-1
M. Wt: 370.9 g/mol
InChI Key: JBLJCHVERJYOLR-UHFFFAOYSA-N
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Description

Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the azepane ring and the chlorothiophene moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the use of ultrasound irradiation to facilitate the reaction . The process begins with the preparation of the quinoline core, followed by the introduction of the chlorothiophene group and the azepane ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimalarial activity may be due to its ability to disrupt the life cycle of the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone is unique due to the specific combination of the azepane ring, chlorothiophene moiety, and quinoline core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

azepan-1-yl-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-19-10-9-18(25-19)17-13-15(14-7-3-4-8-16(14)22-17)20(24)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLJCHVERJYOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148997
Record name [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355384-03-1
Record name [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355384-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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